Ethyl-2-Bromimidazo[2,1-b][1,3]thiazol-6-carboxylat
Übersicht
Beschreibung
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound with a molecular formula of C8H7BrN2O2S. This compound is known for its unique structure, which includes an imidazo[2,1-b][1,3]thiazole ring system. It is used in various scientific research applications due to its potential biological activities and chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs It’s worth noting that thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities , suggesting that they may have similar effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound is a versatile building block that boasts a melting point of 198 °c, offering a unique blend of stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an imidazo[2,1-b][1,3]thiazole derivative with an amino group in place of the bromine atom .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate can be compared with other similar compounds, such as:
- 2-bromoimidazo[2,1-b]thiazole-6-carboxylic acid
- Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
- Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to differences in their chemical reactivity and biological activities .
Biologische Aktivität
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound notable for its unique structural features, which include both imidazole and thiazole rings. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties.
Chemical Structure and Properties
- Molecular Formula : C₈H₇BrN₂O₂S
- Molecular Weight : Approximately 275.12 g/mol
- Melting Point : 198 °C
The compound's structure contributes to its reactivity and biological activity, particularly due to the presence of the bromine atom at the 2-position of the imidazole ring and an ethyl ester group at the 6-position of the thiazole ring.
Biological Activities
Research has highlighted several significant biological activities associated with ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate:
1. Antimicrobial Activity
Studies indicate that derivatives of this compound exhibit effectiveness against various bacterial strains. The antimicrobial properties are attributed to the compound's ability to disrupt bacterial cell membranes or interfere with vital metabolic processes.
2. Anticancer Activity
Preliminary investigations suggest that ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate may possess anticancer properties. Research has shown that it can inhibit cell proliferation in various cancer cell lines, with some derivatives demonstrating IC₅₀ values comparable to established anticancer agents like doxorubicin .
3. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro. This activity is likely mediated through the inhibition of specific inflammatory pathways and enzymes.
4. Antioxidant Activity
Thiazole derivatives, including this compound, have been recognized for their antioxidant capabilities, which may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .
The biological activities of ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate are believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Binding : It could act as a ligand for specific receptors in biological pathways.
- Cellular Uptake : The structure allows for efficient cellular uptake, enhancing its therapeutic potential .
Comparative Analysis with Similar Compounds
A comparative analysis of ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate with structurally similar compounds reveals its unique features and potential advantages:
Compound Name | Similarity | Unique Features |
---|---|---|
Ethyl imidazo[2,1-b]thiazole-6-carboxylate | 0.86 | Lacks bromine substitution; different biological activity. |
Ethyl imidazo[2,1-b]thiazole-5-carboxylate | 0.85 | Position of carboxylate differs; distinct reactivity. |
Methyl imidazo[2,1-b]thiazole-6-carboxylate | 0.84 | Methyl group instead of ethyl; altered solubility properties. |
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate | 0.83 | Bromine at a different position; varied biological effects. |
2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid | 0.90 | No ethyl group; different solubility and reactivity profile. |
This table illustrates that ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate stands out due to its specific halogenation pattern and ester functionality which may enhance its pharmacological properties compared to similar compounds.
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential of ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate:
- A study published in MDPI demonstrated significant anticancer activity against various cell lines with IC₅₀ values indicating strong cytotoxic effects compared to control treatments like doxorubicin .
- Another investigation focused on the anti-inflammatory properties showed that the compound could effectively reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Eigenschaften
IUPAC Name |
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWIMQLEHJSRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(SC2=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80353-98-6 | |
Record name | ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.